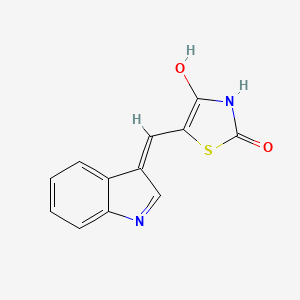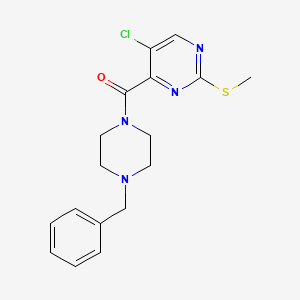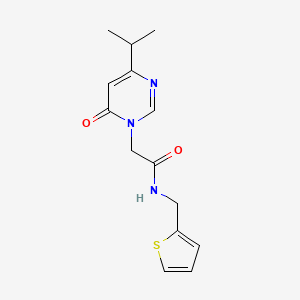
(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic organic compound that features both indole and thiazolidine-2,4-dione moieties. Compounds containing these functional groups are often of interest due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione typically involves the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.
Substitution: The indole and thiazolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups onto the indole or thiazolidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound is of interest due to its potential interactions with biological targets. It may exhibit various biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, compounds containing indole and thiazolidine-2,4-dione moieties are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating diseases like cancer, diabetes, and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in a disease process, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione: Unique due to its specific combination of indole and thiazolidine-2,4-dione moieties.
Indole-3-carbaldehyde: Shares the indole moiety but lacks the thiazolidine-2,4-dione ring.
Thiazolidine-2,4-dione derivatives: Contain the thiazolidine-2,4-dione ring but lack the indole moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Eigenschaften
CAS-Nummer |
139336-32-6 |
|---|---|
Molekularformel |
C12H8N2O2S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |
InChI-Schlüssel |
HNYJSNHOKJLPCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)


![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/new.no-structure.jpg)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
![6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2728817.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)


